(2-Amino-5-fluorophenyl)(morpholino)methanone
Overview
Description
“(2-Amino-5-fluorophenyl)(morpholino)methanone”, also known as AFMM, is a synthetic compound with potential applications in various fields of research. It has a molecular formula of C11H13FN2O2 and a molecular weight of 224.23 g/mol .
Physical And Chemical Properties Analysis
AFMM has a molecular weight of 224.23 g/mol . Other physical and chemical properties like melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Antitumor Activity
(2-Amino-5-fluorophenyl)(morpholino)methanone and its derivatives have been studied for their potential antitumor properties. For instance, a related compound, 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone, demonstrated significant inhibition of cancer cell lines such as A549, BGC-823, and HepG-2 (Tang & Fu, 2018).
Imaging in Parkinson's Disease
A derivative of this compound, [11C]HG-10-102-01, was synthesized for potential use as a PET imaging agent for LRRK2 enzyme in Parkinson's disease research. This radiotracer was evaluated for its ability to image the LRRK2 enzyme, which is implicated in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Acetylcholinesterase Inhibition
Compounds structurally related to this compound have been designed for their inhibitory effects on acetylcholinesterase (AChE), an enzyme important in neurological functions. One such compound showed potent AChE inhibitory activity, which could have implications in treating diseases like Alzheimer's (Saeedi, Mohtadi-Haghighi, Mirfazli, Mahdavi, Hariri, Lotfian, Edraki, Iraji, Firuzi, & Akbarzadeh, 2019).
Tubulin Polymerization Inhibition
Several derivatives of this compound have been explored for their role in inhibiting tubulin polymerization, a process crucial in cell division. These compounds displayed significant antiproliferative activity against various human cancer cell lines, suggesting potential as anticancer agents (Srikanth, Nayak, Babu, Kumar, Ravikumar, & Kamal, 2016).
Synthesis and Structural Analysis
In a study focused on the synthesis and structural analysis, a novel bioactive heterocycle related to this compound was synthesized. This compound showed antiproliferative activity, and its structure was characterized through various techniques including X-ray diffraction, highlighting its potential in pharmaceutical research (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Safety and Hazards
The safety data for AFMM indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and skin thoroughly after handling (P264, P265), and wearing protective gloves/eye protection/face protection (P280) .
Properties
IUPAC Name |
(2-amino-5-fluorophenyl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-8-1-2-10(13)9(7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPZLMDXESLDJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101241662 | |
Record name | (2-Amino-5-fluorophenyl)-4-morpholinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101241662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094449-18-9 | |
Record name | (2-Amino-5-fluorophenyl)-4-morpholinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1094449-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Amino-5-fluorophenyl)-4-morpholinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101241662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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